5-Methyl-2-(piperazin-1-yl)benzonitrile

Description

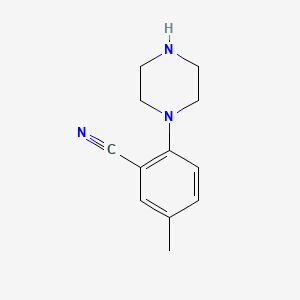

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-2-3-12(11(8-10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPTNIELHABDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682162 | |

| Record name | 5-Methyl-2-(piperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211529-31-5 | |

| Record name | 5-Methyl-2-(piperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile, identified by the CAS number 1211529-31-5 . It is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the compound's synthesis, characteristics, and its emerging role as a valuable scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of solubility, lipophilicity, and target engagement. 5-Methyl-2-(piperazin-1-yl)benzonitrile emerges as a key building block, combining the versatile piperazine core with a substituted benzonitrile group. This unique arrangement offers multiple avenues for chemical modification, making it a sought-after intermediate in the synthesis of novel therapeutics. The piperazine scaffold is a cornerstone in the development of a wide array of pharmacological agents, highlighting its significance in modern drug discovery.[1]

Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile: A Strategic Approach

The synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed literature, a general and robust synthetic strategy can be extrapolated from the synthesis of analogous piperazine-containing compounds. A common and economically viable approach involves the nucleophilic aromatic substitution of a suitably activated halobenzonitrile with piperazine.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-Methyl-2-(piperazin-1-yl)benzonitrile would involve the disconnection of the C-N bond between the benzene ring and the piperazine moiety. This leads to two key starting materials: a 2-halo-5-methylbenzonitrile and piperazine.

Caption: Retrosynthetic analysis of 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Proposed Synthetic Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 2-Fluoro-5-methylbenzonitrile is reacted with an excess of piperazine in a polar aprotic solvent.

-

Rationale: The fluorine atom is a good leaving group for nucleophilic aromatic substitution, and its activation is enhanced by the electron-withdrawing nitrile group. Using an excess of piperazine serves both as the nucleophile and as a base to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the reaction.

-

Procedure:

-

To a solution of 2-fluoro-5-methylbenzonitrile (1 equivalent) in DMSO, add piperazine (3-5 equivalents) at room temperature.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Purification

-

Method: The crude product is purified by column chromatography on silica gel.

-

Rationale: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure to yield 5-Methyl-2-(piperazin-1-yl)benzonitrile as a solid.

-

Caption: Proposed workflow for the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Physicochemical Properties

While experimental data for 5-Methyl-2-(piperazin-1-yl)benzonitrile is not extensively documented, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source |

| CAS Number | 1211529-31-5 | Internal Database |

| Molecular Formula | C₁₂H₁₅N₃ | Internal Database |

| Molecular Weight | 201.27 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 395.3±42.0 °C | [2] |

| Density | 1.13±0.1 g/cm³ | [2] |

| pKa | 8.82±0.10 | [2] |

| Solubility | Soluble in polar organic solvents | [3] |

Applications in Drug Design and Discovery

5-Methyl-2-(piperazin-1-yl)benzonitrile serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The piperazine and benzonitrile moieties offer opportunities for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Anticancer Agents

The piperazine scaffold is a key component in a number of anticancer drugs. Derivatives of 5-Methyl-2-(piperazin-1-yl)benzonitrile can be designed to target various cancer-related pathways. For instance, the piperazine nitrogen can be functionalized to introduce pharmacophores that interact with specific enzyme active sites, such as kinases. The benzonitrile group can also be modified to enhance binding affinity and selectivity. Some piperazine derivatives have shown to induce apoptosis and cell cycle arrest in cancer cells.[4]

Antiviral and Antimicrobial Agents

Piperazine-containing compounds have demonstrated significant potential as antiviral and antimicrobial agents. The piperazine ring can improve the bioavailability and cellular uptake of these agents. Benzonitrile derivatives, in particular, have been investigated as inhibitors of viral entry and replication. For example, certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[5]

Central Nervous System (CNS) Agents

The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable component in the design of new CNS therapies. The 5-Methyl-2-(piperazin-1-yl)benzonitrile scaffold can be utilized to develop novel ligands for serotonin and dopamine receptors.

Caption: The versatile role of the 5-Methyl-2-(piperazin-1-yl)benzonitrile scaffold in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Methyl-2-(piperazin-1-yl)benzonitrile is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a modifiable piperazine ring and a substituted benzonitrile moiety provides a robust platform for the synthesis of novel drug candidates with a wide range of therapeutic applications. A thorough understanding of its synthesis, properties, and potential applications is crucial for researchers and scientists working at the forefront of drug discovery and development.

References

-

Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

-

Yadav, P., & Singh, R. (2022). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Results in Chemistry, 4, 100319. [Link]

-

MySkinRecipes. (n.d.). 5-Methyl-2-(Pyrimidin-2-Yl)Benzonitrile. [Link]

-

ResearchGate. (2019). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

-

Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. [Link]

-

ResearchGate. (2024). Selected marketed drugs or drug candidates containing piperazine motif. [Link]

-

Semantic Scholar. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

-

Sakura Finetek USA. (2020). H315 Causes skin irritation. Skin corrosion/irritation Category 2 H319 Causes serious eye irritation. Serious eye damage/eye irr. [Link]

-

ResearchGate. (2013). Concentration-dependent effects of five piperazine derivatives with.... [Link]

-

PubMed. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

NJ Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. [Link]documents/fs/1559.pdf)

Sources

- 1. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 2. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(Piperidin-1-ylmethyl)benzonitrile | C13H16N2 | CID 24689442 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Foreword: The Significance of the Aryl-Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to exist in different protonation states and its conformational rigidity, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug molecules.[2][3] When incorporated into an aryl-piperazine structure, this moiety can interact with a wide range of biological targets, leading to diverse therapeutic applications, from antiviral to anticancer agents.[4][5] 5-Methyl-2-(piperazin-1-yl)benzonitrile is a valuable building block in this context, with its nitrile group serving as a versatile handle for further chemical transformations and its overall structure showing promise in the development of novel therapeutics, particularly in the realm of antiviral research.[6]

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Methyl-2-(piperazin-1-yl)benzonitrile, focusing on the two most prevalent and effective methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and practical insights to ensure successful synthesis.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile can be approached through two primary and highly effective methods. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and the specific laboratory capabilities.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The SNAr reaction is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[7] In the case of 5-Methyl-2-(piperazin-1-yl)benzonitrile, the nitrile group at the 2-position of the benzonitrile ring acts as a moderate electron-withdrawing group, facilitating the attack of a nucleophile, such as piperazine. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group on the aromatic ring, with fluoride being significantly more reactive than chloride.[7] Therefore, the preferred starting material for this route is 2-fluoro-5-methylbenzonitrile.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination - The Versatile Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[9][10] This method is exceptionally versatile and tolerates a wide range of functional groups, making it a go-to strategy for the construction of C-N bonds, especially when SNAr is not feasible or gives low yields. The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aryl amine and regenerate the palladium(0) catalyst.[9]

For the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile via this route, 2-chloro-5-methylbenzonitrile is a suitable starting material, coupled with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Visualizing the Synthetic Pathways

Figure 1: Synthetic workflows for 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile. It is recommended that all reactions be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for the SNAr of fluoro-substituted benzonitriles with amines.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methylbenzonitrile (1.0 eq.), piperazine (2.0 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-methylbenzonitrile.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary for SNAr Protocol:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Fluoro-5-methylbenzonitrile | 1.0 | 135.14 | (e.g., 1.35 g, 10 mmol) |

| Piperazine | 2.0 | 86.14 | 1.72 g, 20 mmol |

| Potassium Carbonate | 2.5 | 138.21 | 3.46 g, 25 mmol |

| DMSO | - | - | 20 mL |

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is based on established methods for the palladium-catalyzed amination of aryl chlorides.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube, add 2-chloro-5-methylbenzonitrile (1.0 eq.), piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq.).

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a concentration of approximately 0.2 M with respect to the 2-chloro-5-methylbenzonitrile.

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

-

Washing: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary for Buchwald-Hartwig Protocol:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Chloro-5-methylbenzonitrile | 1.0 | 151.59 | (e.g., 1.52 g, 10 mmol) |

| Piperazine | 1.2 | 86.14 | 1.03 g, 12 mmol |

| Sodium tert-butoxide | 1.4 | 96.10 | 1.35 g, 14 mmol |

| Pd₂(dba)₃ | 0.02 | 915.72 | 183 mg, 0.2 mmol |

| BINAP | 0.04 | 622.67 | 249 mg, 0.4 mmol |

| Toluene | - | - | 50 mL |

Characterization of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 5-Methyl-2-(piperazin-1-yl)benzonitrile, based on the analysis of structurally similar compounds.[6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.45 (m, 2H, Ar-H)

-

δ 6.90-7.00 (d, 1H, Ar-H)

-

δ 3.10-3.20 (t, 4H, piperazine-H)

-

δ 3.00-3.10 (t, 4H, piperazine-H)

-

δ 2.30 (s, 3H, -CH₃)

-

δ 1.80 (br s, 1H, -NH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.0 (C-Ar)

-

δ 135.0 (C-Ar)

-

δ 133.0 (C-Ar)

-

δ 120.0 (C-Ar)

-

δ 118.0 (C≡N)

-

δ 115.0 (C-Ar)

-

δ 52.0 (piperazine-CH₂)

-

δ 46.0 (piperazine-CH₂)

-

δ 21.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3300 (N-H stretch)

-

~2950-2850 (C-H stretch)

-

~2220 (C≡N stretch)

-

~1600, 1500 (C=C aromatic stretch)

-

~1250 (C-N stretch)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 202.1344

-

Purification: Achieving High Purity

The final purity of the product is critical for its intended application, especially in a drug development setting.

-

Recrystallization: This is a highly effective method for purifying solid organic compounds.[11] For 5-Methyl-2-(piperazin-1-yl)benzonitrile, a mixed solvent system is likely to be effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then slowly add a solvent in which it is less soluble (e.g., water or hexanes) until the solution becomes cloudy. Allowing the solution to cool slowly will promote the formation of pure crystals.

-

Column Chromatography: If recrystallization is not effective or if the crude product contains impurities with similar solubility, column chromatography on silica gel is the preferred method. A solvent gradient of ethyl acetate in hexanes, with the possible addition of a small amount of triethylamine to prevent tailing, should provide good separation.

Applications in Drug Discovery and Future Perspectives

The 5-Methyl-2-(piperazin-1-yl)benzonitrile scaffold is a promising starting point for the development of new therapeutic agents. Research on structurally related 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives has demonstrated their potential as inhibitors of the Hepatitis C Virus (HCV).[6] This suggests that 5-Methyl-2-(piperazin-1-yl)benzonitrile could serve as a key intermediate for the synthesis of a library of compounds to be screened for antiviral activity. The secondary amine of the piperazine ring provides a convenient point for further functionalization, allowing for the exploration of structure-activity relationships.

Future work could involve the N-arylation or N-alkylation of the piperazine ring to generate a diverse set of derivatives. These new compounds could then be evaluated for their biological activity against a range of targets, not limited to viral proteins but also including kinases, G-protein coupled receptors, and other enzymes implicated in various diseases.

References

- Baghbanzadeh, M., et al. (2017). Piperazine in Medicinal Chemistry. Current Medicinal Chemistry, 24(29), 3179-3216.

- CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.

- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(12), 6447-6463.

- The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

- Vapor phase IR spectra of the five methylenedioxypiperazines and ethoxybenzylpiperazines.

- 5.

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin

- The medicinal chemistry of piperazines: A review. Request PDF.

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 435-443.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

- Synthesis and characterization of some 2-quinonyl piperazine derivatives. Request PDF.

- Spectroscopic Analysis for the Confirmation of 2-Azepan-1-yl-5-nitrobenzonitrile: A Compar

- PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(12), 2286.

- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

- Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.

- The medicinal chemistry of piperazines: A review. Scilit.

- Buchwald-Hartwig Amin

- The Ultimate Guide to Buchwald-Hartwig Amin

- Benzonitrile,_4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl]. MedChemExpress.

- Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. ACS Infectious Diseases, 6(6), 1436-1445.

- Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.

- Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Request PDF.

- Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds. Benchchem.

- Nucleophilic Arom

- Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Technical Disclosure Commons.

- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ChemRxiv.

- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

- Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Rapid Communications in Mass Spectrometry, 22(16), 2882-2890.

-

A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][2][4] benzodiazepine. Google Patents.

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.

- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4296.

- 4-({(2r,5s)-2,5-dimethyl-4-[(2r)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-yl}carbonyl)benzonitrile. PubChem.

- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- Copies of 1H, 13C, 19F NMR spectra.

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier. and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Reagents & Solvents [chem.rochester.edu]

An In-Depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile: Synthesis, Characterization, and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the fundamental molecular properties, including its precise molecular weight, and outlines a robust synthetic pathway for its preparation. Furthermore, it establishes a thorough framework for the analytical characterization of this molecule, employing modern spectroscopic techniques. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel piperazine-containing scaffolds in pharmaceutical development.

Introduction

The piperazine moiety is a ubiquitous structural motif in a vast array of clinically approved drugs and investigational new drug candidates. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When incorporated into a larger molecular framework, the piperazine ring can also serve as a critical pharmacophore, engaging in key interactions with biological targets. The strategic functionalization of the piperazine ring and its surrounding scaffold allows for the fine-tuning of a compound's pharmacological profile.

5-Methyl-2-(piperazin-1-yl)benzonitrile represents a versatile building block that combines the advantageous features of the piperazine core with a substituted benzonitrile unit. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the methyl group provides a point for modulating lipophilicity and steric interactions. A thorough understanding of its synthesis and analytical characterization is paramount for its effective utilization in drug discovery programs.

Molecular Properties and Identification

A precise understanding of the molecular formula and weight is the cornerstone of any chemical synthesis and characterization endeavor.

Molecular Formula and Weight

The chemical formula for 5-Methyl-2-(piperazin-1-yl)benzonitrile is C₁₂H₁₅N₃ . Based on this formula, the molecular weight of the compound can be calculated with high precision.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃ |

| Monoisotopic Mass | 201.1266 g/mol |

| Average Mass | 201.271 g/mol |

Table 1: Key Molecular Properties of 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Chemical Structure

The structure of 5-Methyl-2-(piperazin-1-yl)benzonitrile, identified by the CAS number 1211529-31-5 , consists of a benzonitrile ring substituted with a methyl group at the 5-position and a piperazine ring at the 2-position.

Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

The synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This common and reliable method involves the displacement of a suitable leaving group on the aromatic ring by the nucleophilic piperazine. An alternative and highly effective approach is the palladium-catalyzed Buchwald-Hartwig amination, which has become a staple in modern synthetic chemistry for the formation of carbon-nitrogen bonds.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A plausible and practical synthetic route involves the reaction of a suitably activated 2-halobenzonitrile derivative with piperazine. For instance, 2-fluoro-5-methylbenzonitrile serves as an excellent starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.[1] The nitrile group, being an electron-withdrawing group, further facilitates this substitution, particularly at the ortho position.[1]

Detailed Experimental Protocol

Objective: To synthesize 5-Methyl-2-(piperazin-1-yl)benzonitrile via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Fluoro-5-methylbenzonitrile

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-fluoro-5-methylbenzonitrile (1.0 equivalent) in DMSO, add piperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structural integrity of the synthesized 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for the characterization of 5-Methyl-2-(piperazin-1-yl)benzonitrile.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzonitrile ring, the methyl protons, and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern. The piperazine protons will likely appear as two distinct multiplets corresponding to the protons adjacent to the benzonitrile ring and those at the distal nitrogen.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Characteristic signals are expected for the nitrile carbon, the aromatic carbons (including the quaternary carbons attached to the methyl, piperazine, and nitrile groups), the methyl carbon, and the piperazine carbons.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[2]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition (C₁₂H₁₅N₃).

-

Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecular ion of 5-Methyl-2-(piperazin-1-yl)benzonitrile is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve cleavage of the piperazine ring and loss of small neutral molecules. The fragmentation of piperazine analogues is a well-studied area and can provide confirmatory structural evidence.[3]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of synthesized compounds.

-

HPLC: A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) can be developed to determine the purity of the final product. The peak area of the main component relative to the total peak area provides a quantitative measure of purity.

-

GC-MS: For volatile derivatives, GC-MS can be a powerful tool for both separation and identification of any impurities.[4]

Potential Applications in Drug Discovery

The 5-Methyl-2-(piperazin-1-yl)benzonitrile scaffold holds significant potential as a starting point for the development of novel therapeutic agents. The piperazine nitrogen distal to the benzonitrile ring is a prime site for further functionalization, allowing for the introduction of various pharmacophoric groups to target a wide range of biological receptors and enzymes. The N-methylpiperazine motif, a close analog, is found in numerous CNS-acting drugs and kinase inhibitors, highlighting the privileged nature of this structural class.[4]

Conclusion

This technical guide has provided a detailed overview of the molecular properties, a reliable synthetic protocol, and a comprehensive analytical strategy for 5-Methyl-2-(piperazin-1-yl)benzonitrile. The methodologies described herein are robust and based on well-established principles of organic synthesis and analytical chemistry. By following these guidelines, researchers can confidently synthesize and characterize this valuable building block, paving the way for its application in the discovery and development of new chemical entities with therapeutic potential.

References

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. [Link]

- Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 43-52.

- Google Patents. (2014). Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. CN103965148A.

- Bucalà, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599.

- Chemistry LibreTexts. (2020). 11.

- ResearchGate. (2021). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- BenchChem. (2025).

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(5), 563-570.

- ResearchGate. (2024).

- Chemistry LibreTexts. (2025). 16.

- ResearchGate. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.

- ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.

- ResearchGate. (n.d.).

- Reddit. (2024).

- ResearchGate. (n.d.). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium.

- Guidechem. (n.d.). CAS 1211529-31-5 | 5-Methyl-2-(piperazin-1-yl)benzonitrile - Suppliers list.

- SynHet. (n.d.). 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-(4-benzylpiperazin-1-yl)benzonitrile.

- ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).

- YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ...

- YouTube. (2020). Aromatic Nucleophilic Substitution: Basic concept and reaction mechanism (Part 1).

- Journal of the Chemical Society, Perkin Transactions 2. (1979). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. researchgate.net [researchgate.net]

Biological activity of 5-Methyl-2-(piperazin-1-yl)benzonitrile.

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the convergence of specific structural motifs often signals the potential for significant biological activity. The molecule 5-Methyl-2-(piperazin-1-yl)benzonitrile is a prime example of such a convergence, incorporating both the versatile piperazine ring and the functionally significant benzonitrile group. The piperazine scaffold is a cornerstone in the design of a vast array of therapeutic agents, known to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, antiviral, and central nervous system (CNS) effects.[1][2][3] The benzonitrile moiety, while seemingly simple, is a key pharmacophore in numerous approved drugs and clinical candidates, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[4]

This technical guide provides a comprehensive exploration of the potential biological activities of 5-Methyl-2-(piperazin-1-yl)benzonitrile. While direct, in-depth research on this specific molecule is nascent, a robust body of evidence from structurally analogous compounds allows us to project its likely pharmacological profile and to propose rigorous experimental frameworks for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to unlock the therapeutic promise of this intriguing compound.

Projected Biological Activities and Mechanistic Insights

Based on a thorough analysis of the current scientific literature, we can hypothesize several key areas where 5-Methyl-2-(piperazin-1-yl)benzonitrile may exhibit significant biological effects. The following sections delve into these potential activities, grounding the discussion in the established pharmacology of closely related molecular structures.

Antiviral Activity: A Potential Inhibitor of Hepatitis C Virus (HCV) Entry

A compelling avenue of investigation for 5-Methyl-2-(piperazin-1-yl)benzonitrile is its potential as an antiviral agent, specifically targeting the entry of the Hepatitis C virus (HCV) into host cells. Research has identified a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent and orally bioavailable HCV entry inhibitors.[4][5] One highly effective compound from this class, designated L0909, demonstrated an EC50 of 0.022 µM.[5] The mechanism of these inhibitors is believed to involve the disruption of the initial stages of the viral lifecycle.[4][5]

The HCV entry process is a multi-step cascade involving the interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including CD81 and scavenger receptor class B type I (SR-BI).[4] It is plausible that 5-Methyl-2-(piperazin-1-yl)benzonitrile could similarly interfere with these interactions, effectively blocking viral entry and subsequent replication.

Anticancer Potential via Kinase Inhibition

The benzonitrile and piperazine moieties are present in numerous compounds designed as kinase inhibitors for cancer therapy.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Benzonitrile derivatives have been patented as kinase inhibitors with antiproliferative effects, suggesting their utility in oncology.[7] These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[8] This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.[9]

Given its structure, 5-Methyl-2-(piperazin-1-yl)benzonitrile could potentially inhibit various kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., those in the PI3K/AKT/mTOR pathway).[6]

Central Nervous System (CNS) Activity

The N-methylpiperazine moiety, a close structural relative of the piperazine in the title compound, is a well-known scaffold in CNS-active drugs.[3][10] Compounds containing this group have been developed as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[3] Therefore, it is conceivable that 5-Methyl-2-(piperazin-1-yl)benzonitrile could exhibit activity at CNS targets, and its ability to cross the blood-brain barrier would be a key determinant of this potential.

Antimicrobial Properties

Piperazine derivatives have a long history of use as antimicrobial and anthelmintic agents.[2][11] The piperazine ring is a common feature in compounds developed to combat bacterial and fungal infections.[12][13] While this is a broad potential activity, it warrants consideration in a comprehensive screening of the biological effects of 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Proposed Synthesis Route

A plausible synthetic route for 5-Methyl-2-(piperazin-1-yl)benzonitrile can be adapted from established methods for the synthesis of similar N-arylpiperazine compounds. A potential two-step synthesis is outlined below:

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 2-fluoro-5-methylbenzonitrile (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (2-3 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 5-Methyl-2-(piperazin-1-yl)benzonitrile, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for a comprehensive evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., Huh7 for liver context, MCF-7 for breast cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

5-Methyl-2-(piperazin-1-yl)benzonitrile stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of 5-Methyl-2-(piperazin-1-yl)benzonitrile in culture medium.

-

Replace the existing medium with the medium containing the various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: HCV Pseudoparticle (HCVpp) Entry Assay

This assay specifically measures the ability of the compound to inhibit the entry of viral pseudoparticles into host cells.

-

Materials:

-

HCVpp (lentiviral or retroviral particles pseudotyped with HCV E1/E2 glycoproteins) carrying a reporter gene (e.g., luciferase).

-

Huh7.5 cells (a human hepatoma cell line highly permissive to HCV infection).

-

96-well plates.

-

5-Methyl-2-(piperazin-1-yl)benzonitrile.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed Huh7.5 cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with various concentrations of 5-Methyl-2-(piperazin-1-yl)benzonitrile for 1 hour at 37°C.

-

Add HCVpp to the wells and incubate for 4-6 hours.

-

Remove the inoculum and add fresh medium containing the test compound.

-

Incubate for 48-72 hours to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of viral entry relative to a vehicle control and determine the EC50 value.

-

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for various kinases using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Materials:

-

Recombinant kinase of interest.

-

Kinase-specific substrate.

-

ATP.

-

Kinase assay buffer.

-

5-Methyl-2-(piperazin-1-yl)benzonitrile.

-

ADP-Glo™ Kinase Assay kit (or similar).

-

Luminometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Add serial dilutions of 5-Methyl-2-(piperazin-1-yl)benzonitrile or a known kinase inhibitor (positive control) to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents and a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Representative Biological Data of Structurally Related Compounds

As specific quantitative data for 5-Methyl-2-(piperazin-1-yl)benzonitrile is not yet widely published, the following table presents data for a highly relevant and potent analog to serve as a benchmark for potential efficacy.

| Compound Name | Target | Assay | Activity (EC50/IC50) | Reference |

| L0909 (a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative) | HCV Entry | HCV-infected Huh7.5 cell culture | 0.022 µM | [5] |

| Berberine derivative with furoyl piperazine | Anticancer | CaSki cell line | 6.11 µM | [14] |

| N-methyl-piperazine chalcone (Compound 2k) | MAO-B Inhibition | Enzyme Inhibition Assay | 0.71 µM | [3] |

Conclusion and Future Directions

5-Methyl-2-(piperazin-1-yl)benzonitrile stands as a compound of significant interest at the intersection of two pharmacologically "privileged" scaffolds. The extensive body of research on related piperazine and benzonitrile derivatives strongly suggests a high probability of discovering potent biological activities, particularly in the realms of antiviral and anticancer therapeutics. The proposed experimental protocols provide a clear and robust framework for systematically evaluating these activities.

Future research should focus on the synthesis and in vitro screening of 5-Methyl-2-(piperazin-1-yl)benzonitrile using the assays detailed in this guide. Positive hits should then be followed by more extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo studies in relevant animal models will be the subsequent critical step in validating the therapeutic potential of this promising molecular scaffold.

References

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). JETIR. Retrieved from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Bia Ecologica. Retrieved from [Link]

-

Benzonitrile: Human health tier II assessment. (2019). Australian Department of Health. Retrieved from [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2024). RSC Advances. Retrieved from [Link]

- Derivatives of n-methylpiperazine. (1971). Google Patents.

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017). Google Patents.

- Benzonitrile, 4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl]. (n.d.). MedChemExpress. Retrieved from https://www.medchemexpress.com/Search.html?key=Benzonitrile,_4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl]

-

2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

- Benzonitrile derivatives as kinase inhibitors. (2013). Google Patents.

- Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (2014). Google Patents.

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2022). Pharmaceuticals. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2018). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. (2023). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Retrieved from [Link]

-

Structure of CNS active drugs bearing N‐methyl piperazine moiety. (2021). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. (2021). ResearchGate. Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. (2023). ResearchGate. Retrieved from [Link]

-

Stereoselective Synthesis and Antiviral Activity of (1E,2Z,3E)-1-(Piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol- 2-oyl)hydrazono]-4-(aryl1)but-3-enes. (2021). ResearchGate. Retrieved from [Link]

-

Inhibitory Potential of Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase: Molecular Docking. (2024). KnE Publishing. Retrieved from [Link]

-

Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (2024). MDPI. Retrieved from [Link]

-

Piperazine. (2025). AERU, University of Hertfordshire. Retrieved from [Link]

-

Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine [sitem.herts.ac.uk]

- 12. US3580914A - Derivatives of n-methylpiperazine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2-(piperazin-1-yl)benzonitrile safety and toxicity data

An In-Depth Technical Guide to the Safety and Toxicological Assessment of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Abstract

5-Methyl-2-(piperazin-1-yl)benzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for safe handling and for guiding its potential development. This technical guide provides a comprehensive overview of the known safety data for 5-Methyl-2-(piperazin-1-yl)benzonitrile, and more critically, outlines a systematic approach for its toxicological assessment in the common scenario of limited publicly available data. This document is intended for researchers, chemists, and drug development professionals, offering a framework for risk assessment that combines existing data, in silico predictions, read-across strategies, and a tiered in vitro/in vivo testing cascade.

Compound Identification and Known Hazard Profile

5-Methyl-2-(piperazin-1-yl)benzonitrile is a small molecule with the following key identifiers:

-

Chemical Name: 5-Methyl-2-(piperazin-1-yl)benzonitrile

-

CAS Number: 346698-36-2

-

Molecular Formula: C12H15N3

-

Molecular Weight: 201.27 g/mol

GHS Hazard Classification

The primary source of immediate safety information for this compound comes from Safety Data Sheets (SDS) provided by chemical suppliers. While formulations and impurity profiles can vary between suppliers, a consolidated view of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is presented below.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | ! |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | ! |

| Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation. | ! |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | ! |

Note: This table represents a synthesis of information typically found in supplier SDS. It is imperative to consult the specific SDS for the batch of material being used.

The Challenge of Data Gaps and the Role of a Structured Assessment Strategy

This workflow is designed to move from predictive, low-cost methods to more complex, higher-cost experimental assays in a logical progression, maximizing information gain while minimizing resource expenditure and animal usage, in line with the 3Rs principle (Replacement, Reduction, Refinement).

Caption: A tiered workflow for toxicological assessment of a data-poor compound.

Phase 1: In Silico and Read-Across Assessment

Before embarking on wet-lab experiments, significant insight can be gained from computational methods.

Read-Across Strategy

The principle of read-across involves using data from structurally similar chemicals to predict the properties of the target compound. The toxicity of 5-Methyl-2-(piperazin-1-yl)benzonitrile is likely influenced by its core moieties: the substituted benzonitrile and the piperazine ring.

-

2-(Piperazin-1-yl)benzonitrile: The unsubstituted parent structure. Its toxicological profile would be highly informative.

-

5-Methylbenzonitrile: This analogue informs on the potential toxicity of the benzonitrile portion with its specific substitution pattern. Benzonitriles as a class can sometimes release cyanide in vivo, a mechanism of toxicity that warrants investigation.

-

1-Phenylpiperazine: While lacking the nitrile group, this compound can provide data on the potential CNS or other systemic effects of the piperazine ring, a common pharmacophore.

A systematic search for toxicity data on these analogues in databases like the ECHA chemical database, PubChem, and ToxNet can provide a preliminary risk profile and guide the design of specific experimental assays.

Phase 2: Recommended In Vitro Testing Cascade

In vitro assays are a cornerstone of modern toxicology, providing rapid, cost-effective, and ethically preferable alternatives to animal testing for many endpoints.

Genotoxicity Assessment: The Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction). This is crucial as some chemicals only become mutagenic after being metabolized.

-

Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show some evidence of toxicity, with at least four other concentrations in a dilution series.

-

Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring & Interpretation: The number of revertant colonies (his+ or trp+) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the spontaneous background mutation rate.

Cytotoxicity Assessment: MTT Assay

Objective: To measure the compound's ability to reduce the viability of cultured mammalian cells, providing a general measure of its toxicity at the cellular level.

Methodology:

-

Cell Line Selection: Choose relevant cell lines. For a compound with unknown targets, a common starting point is a liver-derived cell line (e.g., HepG2) and a kidney-derived line (e.g., HEK293), representing major organs of metabolism and excretion.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 5-Methyl-2-(piperazin-1-yl)benzonitrile for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Readout & Analysis: Measure the absorbance of the purple solution using a plate reader (typically at ~570 nm). Cell viability is expressed as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be calculated.

Phase 3: Targeted In Vivo Studies

Should the compound be prioritized for further development based on in vitro data and its intended application, targeted in vivo studies may be required.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance. The Up-and-Down Procedure is a refined method that uses a minimal number of animals.

Methodology:

-

Animal Model: Typically, a single sex (usually female) of a standard rodent strain (e.g., Wistar rat) is used.

-

Dosing: Animals are dosed sequentially, one at a time. The starting dose is selected based on in vitro data and read-across analysis.

-

Observation: If an animal survives, the dose for the next animal is increased by a fixed factor. If an animal dies, the dose for the next animal is decreased.

-

Endpoint: The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred).

-

Analysis: The LD50 is calculated from the results using a maximum likelihood method. Clinical signs of toxicity, body weight changes, and gross necropsy findings are also recorded to provide a more complete picture of the acute toxic effects.

Literature review on 5-Methyl-2-(piperazin-1-yl)benzonitrile derivatives

An In-Depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore their biological activities, and discuss their therapeutic promise, with a particular focus on their interactions with key neurotransmitter receptors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and application of novel heterocyclic compounds.

Introduction to the 2-(Piperazin-1-yl)benzonitrile Scaffold

The 2-(piperazin-1-yl)benzonitrile scaffold is a key pharmacophore found in a variety of biologically active molecules. The strategic placement of a piperazine ring at the 2-position of a benzonitrile moiety creates a versatile platform for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The addition of a methyl group at the 5-position can further influence the electronic and steric characteristics of the molecule, potentially enhancing its interaction with biological targets.

These compounds have garnered considerable interest due to their ability to modulate the activity of various G-protein coupled receptors (GPCRs), which are a large family of integral membrane proteins involved in a wide range of physiological processes. Dysregulation of GPCR signaling is implicated in numerous diseases, making them a major focus of drug discovery efforts.

Synthetic Strategies for 2-(Piperazin-1-yl)benzonitrile Derivatives

The synthesis of 2-(piperazin-1-yl)benzonitrile derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction as the key step for introducing the piperazine moiety onto the benzonitrile ring.

General Synthetic Pathway

A common and effective method for the synthesis of the core scaffold involves the reaction of a suitably substituted fluorobenzonitrile with piperazine. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement by the electron-withdrawing nitrile group.

Figure 1: General synthetic scheme for 5-Methyl-2-(piperazin-1-yl)benzonitrile derivatives.

Detailed Experimental Protocol: Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

The following protocol is a representative example for the synthesis of the core scaffold.

Materials:

-

2-Fluoro-5-methylbenzonitrile

-

Piperazine (anhydrous)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous piperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-methyl-2-(piperazin-1-yl)benzonitrile.

Biological Activity and Therapeutic Applications

Derivatives of the 2-(piperazin-1-yl)benzonitrile scaffold have shown significant activity at various neurotransmitter receptors, particularly dopamine and serotonin receptors. This makes them promising candidates for the treatment of a range of central nervous system (CNS) disorders.

Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Ligands

A significant body of research has focused on the development of 2-(piperazin-1-yl)benzonitrile derivatives as ligands for the dopamine D₂ and serotonin 5-HT₁ₐ receptors. These receptors are well-established targets for antipsychotic and antidepressant medications.

The general structure of these active compounds often features a flexible chain attached to the second nitrogen of the piperazine ring, terminating in an aromatic or heteroaromatic moiety.

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships is crucial for optimizing the potency and selectivity of these compounds. Key structural modifications and their impact on biological activity are summarized below.

| Modification | Position | Effect on Activity |

| Substitution on the terminal aromatic ring | Varies | Can significantly influence affinity and selectivity for D₂ and 5-HT₁ₐ receptors. Electron-donating or -withdrawing groups can modulate the electronic properties of the pharmacophore. |

| Nature of the linker chain | Between piperazine and terminal ring | The length and flexibility of the linker are critical for optimal receptor binding. Typically, a 3- to 5-atom chain is preferred. |

| Substitution on the benzonitrile ring | 5-position (methyl group) | The methyl group can enhance lipophilicity and may provide favorable steric interactions within the receptor binding pocket. |

Potential Therapeutic Indications

Based on their activity at dopamine and serotonin receptors, these compounds have potential for the treatment of:

-

Schizophrenia: By modulating dopamine D₂ receptor activity.

-

Depression and Anxiety: Through their interaction with serotonin 5-HT₁ₐ receptors.

-

Other CNS disorders: Including bipolar disorder and Parkinson's disease.

Future Directions and Perspectives

The 5-methyl-2-(piperazin-1-yl)benzonitrile scaffold continues to be a promising starting point for the design of novel CNS-active agents. Future research in this area could focus on:

-

Improving selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects and improve the safety profile.

-

Exploring novel biological targets: Screening these compounds against a wider range of receptors and enzymes to identify new therapeutic applications.

-

Pharmacokinetic optimization: Modifying the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

-

Comptes Rendus Chimie, 19(11-12), 1313-1327. [Link]

A Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile, a key building block in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver practical, field-proven insights into its procurement, quality assessment, and application.

Introduction: The Significance of 5-Methyl-2-(piperazin-1-yl)benzonitrile in Modern Drug Discovery

5-Methyl-2-(piperazin-1-yl)benzonitrile, identified by its CAS number 1211529-31-5, is a bifunctional molecule featuring a tolyl-benzonitrile scaffold and a piperazine moiety.[1] This unique combination of a polar, basic piperazine ring and a more lipophilic benzonitrile group makes it a versatile intermediate in the synthesis of complex molecular architectures. The piperazine heterocycle is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a scaffold for interacting with biological targets.[2] Similarly, the benzonitrile group can act as a key pharmacophore or a synthetic handle for further chemical modifications.

The applications of structurally related benzonitrile and piperazine derivatives are extensive, ranging from antiviral agents, such as inhibitors of the Hepatitis C Virus (HCV), to anticancer and anti-inflammatory compounds.[3][4][5][6] For instance, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent and orally available HCV inhibitors.[3][6] This highlights the potential of 5-Methyl-2-(piperazin-1-yl)benzonitrile as a starting material for the development of novel therapeutics.

Commercial Sourcing: A Comparative Analysis of Key Suppliers

The reliable procurement of high-quality starting materials is paramount in research and drug development. Several chemical suppliers offer 5-Methyl-2-(piperazin-1-yl)benzonitrile, each with its own strengths. The following table provides a comparative overview of prominent suppliers.

| Supplier | Purity | Available Quantities | Noted Specializations |

| Angene International Limited | Typically >95% | Lab scale to bulk quantities | Broad catalog of lab reagents, intermediates, and active pharmaceutical ingredients (APIs); offers custom synthesis.[1] |

| Combi-Blocks Inc. | Research grade | Typically in grams to kilograms | Specializes in combinatorial building blocks for drug discovery, including a wide range of heterocyclic compounds.[1] |

| Atomax Chemicals Co., Ltd. | Research and bulk grades | Lab scale to industrial scale | Manufacturer and supplier of chiral chemicals, amino acids, and pharmaceutical raw materials.[1] |